

A Comparative Guide to CSF-1R Inhibitors: JNJ-28312141 and Pexidartinib (PLX3397)

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Compound of Interest		
Compound Name:	JNJ-28312141	
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This guide provides a detailed comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors: **JNJ-28312141**, a novel preclinical candidate, and Pexidartinib (PLX3397), an FDA-approved therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and supporting experimental data to inform research and development decisions.

Introduction

Colony-stimulating factor 1 (CSF-1) and its receptor, CSF-1R (also known as FMS), are critical regulators of macrophage and monocyte survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] JNJ-28312141 and Pexidartinib are both small molecule inhibitors of CSF-1R, but they exhibit distinct profiles in terms of their development stage, selectivity, and clinical applications.

JNJ-28312141 is a novel, orally active inhibitor of CSF-1R and FMS-like tyrosine kinase-3 (FLT3).[2][4] Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) by targeting tumor-associated macrophages (TAMs) and osteoclasts, as well as FLT3-dependent leukemia cells.[4]

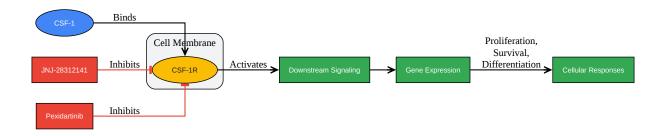
Pexidartinib (PLX3397) is a selective tyrosine kinase inhibitor that primarily targets CSF-1R, but also shows activity against c-Kit and FLT3.[1][5][6] It is the first and only therapy approved by



the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) where surgery is not a viable option.[3][5][7] Its mechanism of action involves blocking the signaling that drives the proliferation of tumor cells and other cells involved in the disease, such as macrophages.[5][8]

Mechanism of Action and Signaling Pathway

Both **JNJ-28312141** and Pexidartinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, thereby blocking downstream signaling. The primary target for both is CSF-1R. Inhibition of CSF-1R leads to the depletion and functional modulation of macrophages and other myeloid cells in the tumor microenvironment.



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Fig. 1: Simplified CSF-1R signaling pathway and points of inhibition.

Kinase Selectivity Profile

A key differentiator between kinase inhibitors is their selectivity profile. The following table summarizes the reported IC50 values for **JNJ-28312141** and Pexidartinib against various kinases.



Kinase Target	JNJ-28312141 IC50 (μM)	Pexidartinib (PLX3397) IC50 (nM)
CSF-1R	0.00069[2]	20[9][10][11]
KIT	0.005[2]	10[10]
FLT3	0.030[2]	-
AXL	0.012[2]	-
TRKA	0.015[2]	-
LCK	0.088[2]	-
KDR (VEGFR2)	-	160[9]
FLT1 (VEGFR1)	-	350[9]

Note: Data is compiled from different studies and assay conditions may vary.

Preclinical and Clinical Efficacy JNJ-28312141 (Preclinical Data)

Preclinical studies have demonstrated the anti-tumor activity of **JNJ-28312141** in various models:

- Solid Tumors: In a xenograft model using H460 non-small cell lung adenocarcinoma cells, which do not express CSF-1R, daily oral administration of JNJ-28312141 led to a dose-dependent suppression of tumor growth.[4] This effect was associated with a significant reduction in F4/80+ tumor-associated macrophages and a decrease in tumor microvasculature.[4]
- Bone Metastases: In a rat model of mammary carcinoma-induced bone lesions, JNJ-28312141 was shown to be superior to zoledronate in reducing the number of tumorassociated osteoclasts and preserving bone integrity.[4]
- Acute Myeloid Leukemia: Due to its inhibitory activity against FLT3, JNJ-28312141 was
 evaluated in a FLT3-dependent AML xenograft model, where it caused tumor regression.[4]



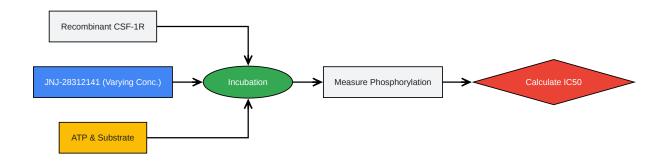
Pexidartinib (PLX3397) (Clinical Data)

Pexidartinib has undergone extensive clinical evaluation, leading to its approval for TGCT.

- Tenosynovial Giant Cell Tumor (TGCT): The pivotal Phase 3 ENLIVEN trial demonstrated a significant overall response rate of 39% in patients treated with pexidartinib compared to 0% in the placebo group at 25 weeks.[3][12][13] The study also showed improvements in patient-reported outcomes such as stiffness and physical function.[12] Long-term follow-up has shown durable responses.[13]
- Other Solid Tumors: Pexidartinib has been investigated in various other cancers, including glioblastoma, melanoma, and in combination with other agents like paclitaxel and checkpoint inhibitors.[1][3][14] While it has shown limited success as a monotherapy in some cancers, its ability to modulate the tumor microenvironment by depleting TAMs makes it a promising candidate for combination therapies.[1][3]

Experimental Protocols CSF-1R Kinase Activity Assay (for JNJ-28312141)

- Principle: To determine the in vitro inhibitory activity of **JNJ-28312141** on CSF-1R kinase.
- Methodology: The kinase activity of recombinant CSF-1R was assayed in the presence of varying concentrations of JNJ-28312141. The IC50 value was determined by measuring the inhibition of substrate phosphorylation.[2]



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Fig. 2: General workflow for an in vitro kinase inhibition assay.

In Vivo Tumor Xenograft Study (for JNJ-28312141)

- Principle: To evaluate the anti-tumor efficacy of JNJ-28312141 in a living organism.
- Methodology: H460 human non-small cell lung cancer cells were subcutaneously inoculated into nude mice. Three days post-inoculation, mice were treated with vehicle or JNJ-28312141 (25, 50, or 100 mg/kg) orally, twice daily on weekdays and once on weekends for 25 consecutive days. Tumor volumes were measured regularly.[15]

Phase 3 ENLIVEN Clinical Trial (for Pexidartinib)

- Principle: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of pexidartinib in patients with symptomatic TGCT.
- Methodology: 120 patients were randomized to receive either pexidartinib (1000 mg/day for 2 weeks, followed by 800 mg/day for 22 weeks) or a placebo. The primary endpoint was the overall response rate at week 25, assessed by RECIST v1.1.[1][3]

Summary and Conclusion

JNJ-28312141 and Pexidartinib are both potent inhibitors of the CSF-1R signaling pathway with the potential to modulate the tumor microenvironment.

- **JNJ-28312141** shows promise as a dual CSF-1R/FLT3 inhibitor with a strong preclinical rationale for its use in solid tumors, bone metastases, and AML. Its development is at an earlier, preclinical stage.
- Pexidartinib is a clinically validated and FDA-approved CSF-1R inhibitor for TGCT. Its well-defined clinical profile, including efficacy and safety data, makes it a valuable therapeutic option for this rare disease and a benchmark for the development of other CSF-1R inhibitors.

The choice between these or other CSF-1R inhibitors for research or clinical development will depend on the specific therapeutic indication, the desired kinase selectivity profile, and the stage of development. The data presented in this guide provides a foundation for making such informed decisions. Further head-to-head preclinical and, if warranted, clinical studies would be beneficial for a more direct comparison of these two agents.



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